3,4-difluoro-N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)benzamide
Description
This compound features a benzamide core substituted with 3,4-difluoro groups, linked via an ethylamine spacer to a 1-methylimidazole-4-sulfonamide moiety.
Properties
IUPAC Name |
3,4-difluoro-N-[2-[(1-methylimidazol-4-yl)sulfonylamino]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F2N4O3S/c1-19-7-12(17-8-19)23(21,22)18-5-4-16-13(20)9-2-3-10(14)11(15)6-9/h2-3,6-8,18H,4-5H2,1H3,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSUVIZRDHSAFNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)NCCNC(=O)C2=CC(=C(C=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F2N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-difluoro-N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)benzamide typically involves multiple steps, starting with the preparation of the core benzamide structure. The fluorination of the benzene ring can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The imidazole ring can be synthesized through cyclization reactions involving diamines and carboxylic acids or their derivatives.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The fluorine atoms can make the benzene ring more resistant to oxidation, but under harsh conditions, oxidation can occur at the imidazole ring.
Reduction: : Reduction reactions can target the imidazole ring or the sulfonamide group, depending on the reagents used.
Substitution: : The fluorine atoms can be substituted with other functional groups, and the imidazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂) under acidic conditions.
Reduction: : Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: : Halogenation reagents like N-bromosuccinimide (NBS) or electrophiles such as acyl chlorides.
Major Products Formed
Oxidation: : Carboxylic acids or ketones.
Reduction: : Amines or alcohols.
Substitution: : Halogenated derivatives or acylated products.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its fluorinated structure can enhance the stability and bioactivity of pharmaceuticals and agrochemicals.
Biology
The biological applications of this compound include its potential use as a probe in biochemical assays or as a precursor for bioactive molecules. Its interaction with biological targets can be studied to understand its effects on cellular processes.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in areas such as anti-inflammatory or antimicrobial treatments.
Industry
In the industry, this compound can be used in the development of new materials with enhanced properties, such as increased resistance to degradation or improved chemical stability.
Mechanism of Action
The mechanism by which 3,4-difluoro-N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)benzamide exerts its effects depends on its molecular targets and pathways. The fluorine atoms can enhance the binding affinity to biological targets, and the imidazole ring can interact with enzymes or receptors. The sulfonamide group can form hydrogen bonds with biological molecules, influencing the compound's activity.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Analogues with Heterocyclic Modifications
Compound 15 () :
- Structure: N-[2-[(3-Cyano-2-pyridinyl)amino]ethyl]-2-[(2-thienylmethyl)thio]-benzamide.
- Key Differences: Replaces the imidazole sulfonamide with a thienylmethylthio group and a pyridinylaminoethyl chain.
- Implications :
- The thiophene ring increases lipophilicity but reduces hydrogen-bonding capacity compared to the imidazole sulfonamide.
- The pyridinyl group may enhance π-π stacking interactions in biological targets.
Compound 45 () :
- Structure: N-[2-[(3,5-Dichloro-2-pyridinyl)amino]ethyl]-2-[[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thio]-benzamide.
- Key Differences : Incorporates a 1,2,4-oxadiazole ring and dichloropyridine substituent.
- Implications: Oxadiazole improves metabolic stability but may reduce solubility.
Compound 3b () :
- Structure : N-(2-(3-(3,4-Difluorophenyl)ureido)ethyl)-4-(1H-imidazol-1-yl)benzamide.
- Key Differences : Replaces sulfonamide with a urea linker and positions the imidazole directly on the benzamide.
- Implications :
Functional Group and Spectral Comparisons
Biological Activity
Chemical Structure and Properties
The compound features a difluorobenzamide moiety linked to an imidazole sulfonamide group. Its chemical structure can be represented as follows:
- Molecular Formula : C12H14F2N4O2S
- Molecular Weight : 306.33 g/mol
This structure is significant as it combines elements known for their biological activity, particularly the imidazole ring which is often associated with cholinesterase inhibition.
Cholinesterase Inhibition
One of the primary areas of interest for this compound is its potential as an acetylcholinesterase (AChE) inhibitor. AChE inhibitors are crucial in treating neurological disorders such as Alzheimer's disease. The imidazole moiety has been shown to enhance binding affinity to the enzyme's active site.
Research Findings
- Inhibition Potency : A study highlighted that imidazole derivatives exhibit varying degrees of AChE inhibition, with some compounds showing IC50 values significantly lower than established drugs like rivastigmine . Although specific IC50 values for 3,4-difluoro-N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)benzamide were not reported in the available literature, its structural analogs suggest potential efficacy.
- Structure-Activity Relationship (SAR) : SAR studies indicate that smaller substituents on the imidazole ring improve inhibitory activity against AChE and butyrylcholinesterase (BChE). Electron-withdrawing groups like fluorine enhance potency, while bulky groups tend to reduce activity .
Case Studies
Several case studies have explored similar compounds with promising results:
- Study on Imidazole Derivatives : A study demonstrated that certain imidazole derivatives displayed significant AChE inhibition (IC50 = 8.77 µM), reinforcing the potential of compounds with similar scaffolds .
- Dual Inhibitors : Some research has indicated that modifications to the imidazole ring can yield dual inhibitors targeting both AChE and BChE, offering therapeutic advantages in neurodegenerative diseases .
Data Table: Comparative Biological Activity
| Compound Name | IC50 (µM) | Target Enzyme | Reference |
|---|---|---|---|
| Rivastigmine | 11.07 | AChE | |
| Compound X | 8.77 | AChE | |
| This compound | TBD | TBD | TBD |
Note: TBD indicates that specific data for this compound is currently unavailable.
Q & A
Q. What are the optimal synthetic routes for 3,4-difluoro-N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)benzamide?
- Methodological Answer : The synthesis involves multi-step reactions, including sulfonamide coupling and benzamide formation. Key steps include:
- Sulfonamide Preparation : React 1-methyl-1H-imidazole-4-sulfonyl chloride with ethylenediamine in anhydrous dichloromethane (DCM) under nitrogen, using triethylamine as a base. Monitor completion via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) .
- Benzamide Coupling : Activate 3,4-difluorobenzoic acid with HATU/DMF, then react with the sulfonamide intermediate. Purify via column chromatography (silica gel, gradient elution with 5–20% methanol in DCM). Yields typically range from 60–75% .
- Optimization Tips : Use microwave-assisted synthesis to reduce reaction times (e.g., 30 min at 100°C) and improve yields by 10–15% .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR in DMSO-d₆ confirms sulfonamide NH (~10.2 ppm) and imidazole protons (7.8–8.1 ppm). Fluorine signals appear at -110 to -120 ppm in ¹⁹F NMR .
- Mass Spectrometry : High-resolution ESI-MS (expected [M+H]⁺ ~425.1) validates molecular weight .
- HPLC Purity : Use a C18 column (acetonitrile/water + 0.1% TFA) to achieve >95% purity. Retention time ~8.2 min .
Q. How can researchers assess the solubility and formulation stability of this compound?
- Methodological Answer :
- Solubility Screening : Test in PBS (pH 7.4), DMSO, and ethanol. For low solubility (<1 mg/mL), consider cyclodextrin-based formulations .
- Stability Studies : Conduct accelerated stability testing (40°C/75% RH for 4 weeks). Monitor degradation via HPLC; if >5% degradation occurs, optimize storage at -20°C under argon .
Advanced Research Questions
Q. What strategies are recommended for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Analog Synthesis : Modify the imidazole (e.g., replace methyl with ethyl) or benzamide (e.g., alter fluorine positions). Use parallel synthesis for rapid generation of analogs .
- Biological Testing : Screen analogs in enzyme inhibition assays (e.g., kinase panels) and compare IC₅₀ values. For example, replacing 3,4-difluoro with 2,4-dichloro on the benzamide reduced activity by 50% in a kinase inhibition assay .
Q. How can researchers resolve contradictions in biological activity data?
- Methodological Answer :
- Cross-Validation : Repeat assays in orthogonal systems (e.g., cell-free vs. cell-based assays). For instance, inconsistent cytotoxicity data may arise from off-target effects in cell lines; confirm using siRNA knockdown of suspected targets .
- Purity Verification : Re-purify the compound via preparative HPLC and retest. Impurities <1% (e.g., unreacted sulfonyl chloride) can artificially inflate activity .
Q. What mechanistic approaches are suitable for studying its mode of action?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., Arp2/3 complex). Key residues (e.g., Asp272 in Arp2/3) may form hydrogen bonds with the sulfonamide group .
- Kinetic Studies : Perform time-dependent inhibition assays (e.g., pre-incubate compound with enzyme) to distinguish competitive vs. non-competitive inhibition .
Q. How to design pharmacokinetic (PK) profiling experiments?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
